Maprotiline
Descripción
This compound is a tetracyclic antidepressant with similar pharmacological properties to tricyclic antidepressants (TCAs). Similar to TCAs, this compound inhibits neuronal norepinephrine reuptake, possesses some anticholinergic activity, and does not affect monoamine oxidase activity. It differs from TCAs in that it does not appear to block serotonin reuptake. This compound may be used to treat depressive affective disorders, including dysthymic disorder (depressive neurosis) and major depressive disorder. This compound is effective at reducing symptoms of anxiety associated with depression.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1980 and is indicated for major depressive disorder and depressive disorder and has 5 investigational indications. This drug has a black box warning from the FDA.
A bridged-ring tetracyclic antidepressant that is both mechanistically and functionally similar to the tricyclic antidepressants, including side effects associated with its use.
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20/h2-5,7-10,15,21H,6,11-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLMDECMDJKHMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10347-81-6 (hydrochloride), 58902-67-3 (mesylate) | |
| Record name | Maprotiline [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010262698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7045029 | |
| Record name | Maprotiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Maprotiline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015069 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
38.6 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble, 1.50e-04 g/L | |
| Record name | SID50085871 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Maprotiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00934 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Maprotiline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015069 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10262-69-8 | |
| Record name | Maprotiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10262-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maprotiline [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010262698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maprotiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00934 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Maprotiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Maprotiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAPROTILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U1W68TROF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Maprotiline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015069 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
93 °C | |
| Record name | Maprotiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00934 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Maprotiline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015069 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Maprotiline: Neurobiological Mechanisms and Pharmacological Actions
Mechanism of Action: Neurotransmitter Reuptake Inhibition
The principal mechanism through which maprotiline exerts its effects is the inhibition of neurotransmitter reuptake, a process that modulates the concentration of these chemical messengers in the synaptic cleft. drugbank.compatsnap.com
Norepinephrine (B1679862) Reuptake Inhibition: Primary Action
This compound is a potent and selective inhibitor of norepinephrine (noradrenaline) reuptake at neuronal nerve endings. patsnap.comwikipedia.orgguidetopharmacology.org This action is considered the cornerstone of its therapeutic efficacy. wikipedia.orgncats.iomedex.com.bd By blocking the norepinephrine transporter, this compound increases the availability of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. drugbank.compatsnap.com This selective action on norepinephrine reuptake distinguishes it from many other antidepressants. patsnap.comnih.gov
The inhibition of norepinephrine reuptake by this compound leads to a potentiation of central adrenergic synapses. wikipedia.orgncats.iomedex.com.bdwikidoc.org By increasing the concentration of norepinephrine in these synapses, the drug enhances the signaling between neurons that utilize this neurotransmitter. drugbank.compatsnap.com This amplified adrenergic activity is believed to be a key factor in its antidepressant and anxiolytic properties. wikipedia.orgncats.io
In vivo studies have consistently demonstrated the high degree of selectivity of this compound for inhibiting noradrenaline uptake. nih.gov Research in animal models has shown that this compound effectively blocks the reuptake of noradrenaline in the brain. nih.govnih.gov This specificity is a defining characteristic of this compound's pharmacological profile. nih.gov
This compound's influence extends to the peripheral nervous system, where it also potentiates the effects of noradrenaline. karger.com In vitro experiments have shown that this compound enhances smooth-muscle contraction induced by noradrenaline in a dose-dependent manner. karger.com Furthermore, in vivo studies in animals have demonstrated that this compound potentiates the effects of noradrenaline on blood pressure and the nictitating membrane. karger.com This potentiation of peripheral noradrenergic systems is consistent with its primary mechanism of action. drugbank.com
Serotonin (B10506) Reuptake Effects: Weak or Negligible Inhibition
In stark contrast to its potent effects on norepinephrine, this compound exhibits weak or negligible inhibition of serotonin (5-hydroxytryptamine, 5-HT) reuptake. drugbank.comwikipedia.orgguidetopharmacology.orgpatsnap.com This characteristic further underscores its selectivity as a norepinephrine reuptake inhibitor. patsnap.comnih.gov While some tricyclic antidepressants inhibit the reuptake of both norepinephrine and serotonin, this compound's action is predominantly focused on the former. ncats.iokarger.com
In vivo research has confirmed the lack of significant serotonin uptake inhibition by this compound. nih.govresearchgate.net Studies have shown that even at high doses, this compound does not substantially diminish serotonin uptake in various brain regions. nih.gov This high degree of selectivity distinguishes this compound from many other antidepressant medications. nih.gov
Impact on Serotonergic Transmission at Higher Doses
While this compound is primarily recognized for its potent inhibition of norepinephrine reuptake, its effect on serotonin is dose-dependent. wikipedia.orgabcam.com At typical therapeutic doses, it has only a weak inhibitory effect on serotonin reuptake. wikipedia.orgtaylorandfrancis.compatsnap.com However, at higher concentrations, this compound can increase serotonergic transmission, leading to a greater availability of serotonin in the synapse. wikipedia.org This suggests that at elevated doses, the drug's pharmacological actions expand to more significantly involve the serotonin system.
Dopamine (B1211576) Reuptake Effects: Weak Inhibition
This compound's interaction with the dopamine system is characterized by weak inhibition of the dopamine transporter. wikipedia.orgabcam.com Research indicates that its affinity for dopamine transporters is significantly lower than for norepinephrine transporters, with studies showing KD values of 1000 nM for dopamine transporters compared to 11.1 nM for norepinephrine transporters. abcam.com This weak effect on dopamine reuptake suggests that direct modulation of dopaminergic neurotransmission is not a primary mechanism of action for this compound at standard therapeutic doses. wikipedia.orgpatsnap.com
Increased Dopamine Neurotransmission in Frontal Cortex
Despite its weak direct inhibition of dopamine reuptake, this compound has been shown to increase extracellular dopamine levels in the frontal cortex. spandidos-publications.com This effect is thought to be an indirect consequence of its primary action as a norepinephrine reuptake inhibitor. spandidos-publications.com By increasing norepinephrine levels, this compound can modulate the release of other neurotransmitters, including dopamine, within specific brain regions like the frontal cortex.
Receptor Binding Profile
Antagonism of Histamine (B1213489) H1 Receptors
This compound is a potent antagonist of histamine H1 receptors. wikipedia.orgdrugbank.compatsnap.com This strong antihistaminic action is a prominent feature of its pharmacological profile and is thought to contribute to its sedative effects. drugbank.comnih.gov Studies have identified this compound as a potent inhibitor of the histamine H1 receptor, which may also play a role in its neuroprotective effects by modulating endoplasmic reticulum (ER) stress. nih.gov The affinity of this compound for the H1 receptor is high, with Ki values reported to be between 0.79 and 2.0 nM. wikipedia.org
Antagonism of D2 and Muscarinic Acetylcholine (B1216132) Receptors
This compound exhibits weak antagonism of D2 dopamine receptors and muscarinic acetylcholine receptors. wikipedia.orgnih.gov The Ki value for D2 receptors has been reported to be in the range of 350–665 nM, indicating a low affinity. wikipedia.org Similarly, its anticholinergic activity is considered minimal compared to many tricyclic antidepressants, with a Ki value of 570 nM for muscarinic acetylcholine receptors. wikipedia.orgnih.gov This weak antagonism at D2 and muscarinic receptors distinguishes it from some other classes of antidepressants and antipsychotics. wikipedia.orgnih.gov
Antagonism of 5-HT7 Receptor
Recent research has identified this compound as a potent antagonist of the 5-HT7 receptor, a discovery that may be significant to its antidepressant effects. wikipedia.org Several antidepressant and antipsychotic medications, including mianserin (B1677119) and clozapine, also bind to this receptor with high affinity, suggesting its potential as a therapeutic target for mood disorders. snmjournals.org Studies have shown that various antidepressant drugs, belonging to different chemical classes, act as antagonists at enteric 5-HT7 receptors through either competitive or allosteric mechanisms. nih.gov In one study comparing the affinity of several antidepressants for the 5-HT7 receptor, this compound demonstrated a higher affinity than imipramine (B1671792) and amitriptyline (B1667244). nih.gov The antagonism of the 5-HT7 receptor by this compound was associated with a moderate reduction of the maximal response to the 5-HT7 agonist 5-carboxamidotryptamine (B1209777) (5-CT). nih.gov The apparent affinity (pKB) value for this compound at the enteric 5-HT7 receptor was determined to be 7.3 ± 0.6. nih.gov
Neurochemical Effects Beyond Monoamine Reuptake
While this compound is a potent inhibitor of norepinephrine reuptake, its neurochemical effects extend beyond this primary mechanism. nih.govpsychiatry-psychopharmacology.com Studies have shown that this compound can induce the activity of CDP-diacylglycerol synthase, leading to increased production of CDP-diacylglycerol and facilitating downstream phosphatidylinositol synthesis. d-nb.info This effect was observed in PC12 cells, which lack monoamine transporters, suggesting that this action is independent of its effects on neurotransmitter reuptake. d-nb.info
Influence on Noradrenaline and Serotonin Uptake in Specific Brain Regions (e.g., Cerebral Cortex, Cerebellum, Hypothalamus, Pons-Medulla, Corpus Striatum)
This compound is characterized by its highly selective inhibition of noradrenaline (norepinephrine) uptake in both peripheral and central neurons. nih.gov A significant feature of this action is its selectivity, as it demonstrates a notable lack of inhibition of serotonin uptake in vivo. nih.govhres.ca
Research on rat brain regions has provided detailed insights into this selectivity. Studies measuring noradrenaline and serotonin uptake in the cerebral cortex, cerebellum, hypothalamus, and pons-medulla found that only the uptake of noradrenaline was inhibited by this compound. nih.gov Similarly, in the corpus striatum, where dopamine and serotonin uptake were measured, this compound did not inhibit serotonin uptake. nih.gov Even at very high doses, this compound did not diminish serotonin uptake in rat mid-brain synaptosomes. nih.gov This high degree of selectivity for noradrenaline over serotonin reuptake inhibition distinguishes this compound from many tricyclic antidepressants. nih.govpsychiatrist.com
| Brain Region | Effect on Noradrenaline Uptake | Effect on Serotonin Uptake |
| Cerebral Cortex | Inhibited | No significant inhibition |
| Cerebellum | Inhibited | No significant inhibition |
| Hypothalamus | Inhibited | No significant inhibition |
| Pons-Medulla | Inhibited | No significant inhibition |
| Corpus Striatum | Not explicitly stated | No significant inhibition |
| Mid-brain synaptosomes | Not explicitly stated | No inhibition |
Antagonism of Reserpine-Induced Effects in Animal Models
This compound has demonstrated a strong antagonism against the effects induced by reserpine (B192253) in animal studies, a characteristic it shares with other "classical" antidepressants. wikipedia.orgbionity.com Reserpine is known to deplete catecholamines in the brain, leading to a state that models depression in animals. silae.it Antidepressant drugs are often evaluated by their ability to prevent or antagonize these reserpine-induced effects. silae.it
In a study using a murine model of colitis in both normal and reserpine-induced depressed rats, this compound significantly antagonized the reserpine-induced increase in immobility time in the forced swimming test (FST). nih.gov This finding supports its antidepressant-like activity. nih.gov The antagonism of reserpine-induced hypothermia is another animal model used for screening antidepressants. nih.gov
Effects on Sleep Architecture: REM Sleep Duration
The effects of this compound on sleep architecture, particularly on Rapid Eye Movement (REM) sleep, have been a subject of study. In healthy individuals, this compound has been shown to reduce the duration of REM sleep. nih.govresearchgate.net One study in healthy men found that this compound reduced REM sleep duration and increased the duration of stage 2 sleep. nih.gov
Conversely, some research suggests that in depressed patients, who may have an initially reduced baseline of REM sleep, this compound may increase the duration of the REM sleep phase. drugbank.comhres.ca One sleep study indicated that this compound increased the REM phase of sleep in depressed patients, contrasting with imipramine, which reduced it. hres.ca It's important to note that most antidepressants are known to suppress REM sleep. tandfonline.com The suppression of REM sleep is thought to be related to the disturbance of the balance between cholinergic and monoaminergic influences. nih.gov
Pharmacodynamics and Neurophysiological Impact
Central Nervous System Activity
Maprotiline exerts a sedative effect, which can be attributed to its strong antihistaminic action. nih.govwikipedia.org This activity within the central nervous system is also responsible for its anxiolytic properties, often beneficial in depressive states accompanied by anxiety. nih.govfda.gov The compound does not primarily act by stimulating the central nervous system and is not a monoamine oxidase inhibitor. fda.gov
Impact on Seizure Threshold
This compound is known to lower the convulsive threshold. hres.ca This effect is a significant consideration in its clinical use.
The precise mechanism by which this compound induces seizures is not fully understood. amiqt.com However, it is believed that its anticholinergic and antimuscarinic side effects contribute to lowering the seizure threshold. amiqt.com The proconvulsant effect is also thought to be related to its impact on neurotransmitter systems. droracle.aisgul.ac.uk
Several factors can increase the risk of seizures associated with this compound. The risk is dose-dependent, with a higher incidence observed at elevated doses. amiqt.comnih.gov Most seizures have occurred in individuals without a prior history of seizure disorders. fda.gov Confounding factors in some reported cases include the concurrent use of other medications known to lower the seizure threshold, rapid dose escalation, and exceeding the recommended therapeutic range. fda.govdrugs.com Predisposing factors such as head trauma, CNS abnormalities, and alcohol abuse can also increase susceptibility. drugs.com Elevated serum concentrations of this compound, even within therapeutic dosage, have been linked to seizure induction. nih.gov
Reported Seizure Incidence with Antidepressants
| Antidepressant | Seizure Rate | Notes |
|---|---|---|
| Tricyclic Antidepressants (TCAs) | 0.4% to 2% | At therapeutic doses. uspharmacist.com |
| This compound | High | Considered to have a higher risk compared to many other antidepressants. nih.govsvelic.se |
| Amoxapine | High | Considered to have a higher risk. nih.gov |
| Fluoxetine (B1211875) | Low | Appears to have a lower incidence of seizures. nih.govsvelic.se |
| Fluvoxamine (B1237835) | Low | Appears to have a lower incidence of seizures. nih.gov |
Cardiovascular Effects
This compound can impact the cardiovascular system, an important consideration for patients, particularly those with pre-existing heart conditions. patsnap.com
Orthostatic hypotension, a sudden drop in blood pressure upon standing, can occur with this compound use, potentially leading to dizziness or fainting. wikipedia.orgpatsnap.com This is attributed to its moderate peripheral α1-adrenergic antagonist activity. drugbank.com Tachycardia, or an increased heart rate, is another potential cardiovascular side effect. wikipedia.orgpatsnap.com
In comparative studies, this compound caused a significant increase in heart rate. nih.gov It also led to a prolongation of the PR interval, indicating a delay in atrioventricular conduction, and the QRS interval, reflecting slowed intraventricular conduction. nih.govnih.gov However, some research suggests that this compound may be less likely to induce orthostatic hypotension and tachycardia than standard tricyclic antidepressants, though clinically significant differences have not been conclusively demonstrated. nih.gov In some instances, this compound has even shown a potential antiarrhythmic effect. nih.gov
Comparison with Tricyclic Antidepressants
This compound, though classified as a tetracyclic antidepressant (TeCA), exhibits a pharmacological and chemical profile closely resembling that of secondary amine tricyclic antidepressants (TCAs) such as nortriptyline (B1679971) and protriptyline. wikipedia.org Its primary mechanism of action is the potent and selective inhibition of norepinephrine (B1679862) reuptake at presynaptic nerve endings, which increases the concentration of norepinephrine in the synaptic cleft. ncats.ionih.govnih.govpatsnap.comnih.gov This action is believed to be the main contributor to its antidepressant effects. ncats.io
A key distinction from many TCAs is this compound's very weak effect on the reuptake of serotonin (B10506) and dopamine (B1211576). wikipedia.orgncats.iopatsnap.com This makes it a selective norepinephrine reuptake inhibitor (NRI). nih.govpsychiatrictimes.com In contrast, the broader class of TCAs demonstrates a spectrum of affinities for both serotonin and norepinephrine transporters. psychiatrictimes.comwikipedia.org For instance, tertiary amine TCAs like imipramine (B1671792) and amitriptyline (B1667244) are potent inhibitors of both serotonin and norepinephrine reuptake, with a higher affinity for the serotonin transporter. drugbank.com
| Compound | Primary Mechanism | Serotonin Reuptake Inhibition | Norepinephrine Reuptake Inhibition |
|---|---|---|---|
| This compound | Selective Norepinephrine Reuptake Inhibitor (NRI) | Weak/Insignificant ncats.ionih.govdrugbank.com | Strong wikipedia.orgnih.govnih.gov |
| Amitriptyline (TCA) | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | Potent drugbank.com | Potent drugbank.com |
| Imipramine (TCA) | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | Potent (higher affinity than for NET) drugbank.com | Potent drugbank.com |
| Desipramine (TCA) | Selective Norepinephrine Reuptake Inhibitor (NRI) | Weak drugbank.com | Potent psychiatrictimes.com |
Anticholinergic Properties: Incidence and Severity
This compound possesses weak anticholinergic properties. drugbank.comhres.canih.gov Its anticholinergic effects are generally less prominent than those associated with many traditional TCAs. wikipedia.org Research indicates that this compound tends to cause less frequent and severe anticholinergic side effects compared to amitriptyline. nih.govbiopsychiatry.com
| Effect | Description | Reference |
|---|---|---|
| Dry Mouth (Xerostomia) | A common effect due to reduced saliva secretion. | wikipedia.orghres.cagithub.io |
| Constipation | Resulting from decreased gastrointestinal motility. | wikipedia.orghres.cagithub.io |
| Blurred Vision | Caused by effects on accommodation. | hres.cagithub.io |
| Urinary Hesitancy/Retention | Difficulty in starting or continuing urination. | wikipedia.orggithub.io |
Sedative Properties and Associated Mechanisms
This compound is known for its sedative properties, which are particularly pronounced during the initial two to three weeks of treatment. wikipedia.orgnih.gov This effect can be therapeutically useful for individuals experiencing depression accompanied by anxiety, agitation, or sleep disturbances. patsnap.comwikipedia.orgdrugbank.com
The primary mechanism underlying this compound's sedative action is its potent antagonism of the histamine (B1213489) H1 receptor. wikipedia.orgpatsnap.comdrugbank.comnih.gov This strong antihistaminic activity is a key feature of its pharmacological profile. patsnap.comhres.caamericanaddictioncenters.org The central nervous system depression caused by this mechanism can impair physical and mental alertness. github.io In one study comparing its effects to other antidepressants in an experimental anxiety model, this compound was observed to cause lethargy. nih.gov
Pharmacogenetics and Pharmacogenomics of Maprotiline
Genetic Polymorphisms and Drug Metabolism
The metabolism of maprotiline is a complex process influenced by a variety of genetic factors. These genetic variations can significantly alter the efficacy and plasma levels of the drug, leading to different treatment outcomes among individuals.
Role of Cytochrome P450 Enzymes (CYPs) in Metabolism
The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, plays a central role in the phase I metabolism of a vast number of drugs, including this compound. nih.govtandfonline.com Specific CYP isoforms are responsible for the biotransformation of this compound into its metabolites. drugsporphyria.netmims.com
The primary metabolic pathway for this compound is N-demethylation to its active metabolite, desmethylthis compound (B108240). researchgate.netmdpi.com The enzyme cytochrome P450 2D6 (CYP2D6) is the major contributor to this process, accounting for approximately 83% of desmethylthis compound formation at typical plasma concentrations. nih.govtaylorandfrancis.com CYP2D6 is a highly polymorphic enzyme, meaning it has many genetic variants, which leads to different levels of enzyme activity among individuals. researchgate.netwikipedia.org These variations can classify individuals into different metabolizer phenotypes, such as poor, intermediate, extensive, and ultrarapid metabolizers. wikipedia.org Studies have shown that the metabolism of this compound co-segregates with the genetically determined polymorphic hydroxylation of debrisoquine, a known probe for CYP2D6 activity. nih.gov
While CYP2D6 is the primary enzyme, cytochrome P450 1A2 (CYP1A2) also participates in the demethylation of this compound, although to a lesser extent. drugsporphyria.netresearchgate.net It is estimated that CYP1A2 is responsible for about 17% of the formation of desmethylthis compound. nih.gov Research using selective enzyme inhibitors has confirmed the involvement of both CYP2D6 and CYP1A2 in this metabolic pathway. sigmaaldrich.comnih.gov For instance, quinidine, a selective inhibitor of CYP2D6, significantly inhibits the formation of desmethylthis compound, highlighting the predominant role of CYP2D6. sigmaaldrich.comnih.gov Similarly, furafylline, a CYP1A2 inhibitor, also reduces the rate of demethylation, confirming the contribution of this enzyme. sigmaaldrich.comnih.gov
The CYP2D64* allele is a common non-functional variant of the CYP2D6 gene, particularly in Caucasian populations, leading to a poor metabolizer (PM) phenotype. nih.gov Individuals who are homozygous for this allele (CYP2D64/4) have no functional CYP2D6 enzyme. nih.gov Consequently, these patients exhibit significantly higher plasma concentrations of this compound compared to extensive metabolizers (EMs) who have two functional alleles. nih.govnih.gov
One study found that the mean maximum plasma concentration (Cmax) of this compound was 2.7 times higher and the area under the curve (AUC) was 3.5 times higher in poor metabolizers compared to extensive metabolizers after oral administration. nih.gov This reduced metabolism in PMs can lead to an increased risk of side effects. pharmgkb.org As a result, patients with the CYP2D64/4 genotype may require lower doses of this compound to achieve a therapeutic effect while minimizing the risk of adverse reactions. pharmgkb.org In a study of patients on tricyclic antidepressants, including this compound, those with the CYP2D64/4 genotype had a significantly higher risk of switching to another antidepressant, which was used as a proxy for experiencing side effects. nih.govpharmgkb.org
| CYP2D6 Genotype | Metabolizer Phenotype | Impact on this compound Metabolism | Clinical Implication |
| 1/1 | Extensive Metabolizer (EM) | Normal metabolism | Standard dosing is generally appropriate. |
| 1/4 | Intermediate Metabolizer (IM) | Reduced metabolism compared to EMs | May require dose adjustments. pharmgkb.org |
| 4/4 | Poor Metabolizer (PM) | Significantly reduced metabolism | Increased risk of side effects; lower doses are often necessary. nih.govpharmgkb.org |
Impact of Enzyme Inducers and Inhibitors on Plasma Levels
The plasma concentration of this compound can be significantly altered by the co-administration of drugs that induce or inhibit the activity of metabolizing enzymes, primarily CYP2D6.
Enzyme Inhibitors: Drugs that inhibit CYP2D6 can lead to increased plasma levels of this compound, potentially enhancing its effects and the risk of adverse events. fda.gov For example, concomitant use of fluoxetine (B1211875), a known CYP2D6 inhibitor, has been shown to reduce the clearance of this compound. nih.gov Other substances that inhibit CYP2D6 and may increase this compound concentrations include certain antipsychotics (e.g., phenothiazines, risperidone), cimetidine (B194882), and the antifungal agent terbinafine. amazonaws.com
Enzyme Inducers: Conversely, drugs that induce the activity of hepatic enzymes can decrease the plasma concentration of this compound, potentially reducing its therapeutic efficacy. fda.gov For instance, co-administration with hepatic enzyme inducers such as barbiturates and phenytoin (B1677684) may lower this compound levels. mims.comfda.gov
| Interacting Drug Class | Example Drugs | Effect on this compound Plasma Levels |
| CYP2D6 Inhibitors | Fluoxetine, Cimetidine, Risperidone, Terbinafine | Increase fda.govnih.govamazonaws.com |
| Hepatic Enzyme Inducers | Barbiturates, Phenytoin | Decrease mims.comfda.gov |
Genetic Variation in Drug Transporters (e.g., P-glycoprotein/ABCB1)
Beyond metabolic enzymes, genetic variations in drug transporters can also influence the pharmacokinetics and pharmacodynamics of antidepressants. P-glycoprotein (P-gp), encoded by the ABCB1 gene (also known as MDR1), is an efflux transporter found in various tissues, including the blood-brain barrier. nih.govnih.govwikipedia.org P-gp actively pumps a wide range of substances out of cells, thereby limiting their distribution into tissues like the brain. nih.govwikipedia.org
Several antidepressants are known substrates of P-glycoprotein. nih.gov Genetic polymorphisms in the ABCB1 gene can affect the expression and function of P-gp, potentially altering the brain concentrations of its substrate drugs. psychiatryonline.org While the direct impact of ABCB1 genetic variations on this compound specifically is not as extensively studied as for some other antidepressants, the principle that altered P-gp function can affect drug distribution to the brain is a significant area of pharmacogenomic research. nih.govpsychiatryonline.org Studies on other antidepressants have shown that genetic variants of ABCB1 can be associated with treatment response and side effects, suggesting that this could be a relevant factor for this compound as well. psychiatryonline.org
Pharmacodynamic Genetic Basis
Pharmacodynamic factors relate to the interaction between a drug and its molecular targets, such as receptors and transporters, to produce a therapeutic effect. biron.com Genetic variations in the genes encoding these targets can alter drug-target interactions and influence clinical response. ijiapp.com
While this compound's primary mechanism is the potent inhibition of norepinephrine (B1679862) reuptake, it also interacts with other neurotransmitter systems, including those for serotonin (B10506) and dopamine (B1211576). heraldopenaccess.usdrugbank.com Consequently, genetic variations in the receptors and transporters for these neurotransmitters are candidate factors for influencing individual responses to this compound.
Serotonin Transporter (SLC6A4): The gene SLC6A4 encodes the serotonin transporter (SERT or 5-HTT), a key target for many antidepressant medications. sop.org.twwikidoc.org A well-studied polymorphism in the promoter region of this gene, known as 5-HTTLPR, exists as short (S) and long (L) alleles. sop.org.twwikidoc.org The short allele is associated with lower transcriptional efficiency, resulting in reduced serotonin transporter expression and reuptake. sop.org.twnih.gov While much of the research on 5-HTTLPR has focused on Selective Serotonin Reuptake Inhibitors (SSRIs), showing an association between the long allele and better treatment response, the principles are relevant for any drug interacting with the serotonergic system. sop.org.twnih.gov Given this compound's weak inhibition of serotonin uptake, polymorphisms in SLC6A4 could theoretically contribute to inter-individual differences in its efficacy and side effect profile. drugbank.com
Dopamine Receptors (e.g., DRD2): this compound acts as an antagonist at the D(2) dopamine receptor, which is encoded by the DRD2 gene. drugbank.compitt.edu The DRD2 gene is highly polymorphic, and variations have been associated with altered receptor function and susceptibility to various psychiatric conditions. genecards.orgmdpi.com For instance, the TaqIA and A-241G variants of the DRD2 gene have been linked to the emergence of hyperprolactinemia with other psychotropic drugs, demonstrating the clinical relevance of DRD2 polymorphisms. nih.gov Genetic variations that alter the structure or expression of the D2 receptor could modify this compound's binding affinity and downstream signaling, thereby influencing its therapeutic effects.
| Gene | Encoded Protein | Function | Relevance to this compound's Pharmacodynamics |
| SLC6A4 | Serotonin Transporter (SERT/5-HTT) | Reuptake of serotonin from the synaptic cleft. wikidoc.org | A secondary target of this compound; polymorphisms may influence response variability due to weak serotonin reuptake inhibition. drugbank.comsop.org.tw |
| DRD2 | D(2) Dopamine Receptor | G-protein coupled receptor that mediates postsynaptic dopamine signaling. genecards.org | This compound is an antagonist at this receptor; genetic variants may alter drug binding and efficacy. drugbank.com |
| DRD4 | D(4) Dopamine Receptor | G-protein coupled receptor involved in dopamine neurotransmission. plos.org | Polymorphisms in this gene have been linked to depression, making it a potential, though less studied, modulator of antidepressant response. nih.gov |
Pharmacogenomic Studies and Clinical Outcomes
Pharmacogenomic testing identifies genetic variations that can predict how an individual will respond to a medication. ijiapp.com For antidepressants like this compound, these studies primarily focus on genes involved in drug metabolism and, to a lesser extent, drug targets. psychiatryonline.orgfrontiersin.org
The prediction of clinical outcomes with this compound therapy is strongly linked to its metabolism, which is primarily handled by the cytochrome P450 enzyme system. heraldopenaccess.us
Role of CYP2D6: this compound is a major substrate of CYP2D6. heraldopenaccess.usmedscape.com The CYP2D6 gene is highly polymorphic, with over 100 known variants that can lead to different metabolic phenotypes. ijiapp.com These phenotypes are generally categorized as:
Poor Metabolizers (PMs): Carry two non-functional alleles, leading to a significant reduction or absence of enzyme activity.
Intermediate Metabolizers (IMs): Have decreased enzyme activity.
Extensive (Normal) Metabolizers (EMs): Possess normal enzyme activity.
Ultrarapid Metabolizers (UMs): Carry multiple copies of the functional gene, resulting in very high enzyme activity. frontiersin.org
Contradictory data exist regarding the precise impact of CYP2D6 polymorphisms on this compound's pharmacokinetics. bruus-lab.dk While one study under monotherapy conditions found no differences in steady-state concentrations between phenotypes, another study in healthy volunteers showed that PMs had significantly higher plasma concentrations, similar to what is seen with tricyclic antidepressants. bruus-lab.dk Such elevated drug levels in PMs increase the risk of concentration-dependent adverse drug reactions (ADRs). ijiapp.comnih.gov Conversely, UMs may metabolize the drug so quickly that therapeutic plasma concentrations are not achieved, leading to a lack of response. bruus-lab.dkpharmgkb.org A case of non-response to this compound has been attributed to this ultra-rapid metabolism phenotype. pharmgkb.org
Pharmacodynamic Gene Influence: While pharmacokinetic genes like CYP2D6 are critical, pharmacodynamic genes also play a role in predicting ADRs. psychiatryonline.org A retrospective pharmacogenetic analysis of a patient who developed Ogilvie's syndrome while on this compound was performed to help guide future management and prevent potential ADRs, highlighting the potential clinical utility of such testing. researchgate.net
| CYP2D6 Phenotype | Genetic Basis | Predicted Clinical Outcome with this compound |
| Poor Metabolizer (PM) | Two non-functional alleles. bruus-lab.dk | Increased plasma concentrations; higher risk of adverse drug reactions. bruus-lab.dknih.gov |
| Intermediate Metabolizer (IM) | One reduced-function and/or one non-functional allele. psychiatryonline.org | Moderately increased plasma concentrations; potential for adverse effects. |
| Extensive (Normal) Metabolizer (EM) | Two functional alleles. frontiersin.org | Expected therapeutic response at standard doses. |
| Ultrarapid Metabolizer (UM) | Gene duplication leading to increased enzyme activity. bruus-lab.dk | Rapid drug clearance; potential for therapeutic failure and non-response. pharmgkb.org |
Despite its promise, the clinical implementation of pharmacogenomics for this compound faces several limitations.
Lack of Specific Data: Much of the pharmacogenomic research on antidepressants has focused on SSRIs and SNRIs. sop.org.twnih.gov this compound, being an older tetracyclic compound, has been considered in fewer recent, large-scale pharmacogenetic studies and reviews. tandfonline.com
Inconsistent Findings: As noted, studies on the influence of CYP2D6 on this compound metabolism have produced conflicting results, creating uncertainty for clinical interpretation. bruus-lab.dk
Complexity of Depression: Major depressive disorder is a heterogeneous condition, and treatment response is influenced by a combination of genetic, environmental, and clinical factors. ijiapp.com Large genome-wide association studies (GWAS) for antidepressants have not yet identified definitive genetic predictors of treatment outcomes, suggesting that the effect of single genes is likely small. psychiatryonline.org
Therapeutic Drug Monitoring in the Context of Pharmacogenetics
Therapeutic Drug Monitoring (TDM) is the measurement of drug concentrations in blood plasma to optimize patient therapy. nih.gov Given the significant interindividual variability in the steady-state plasma levels of antidepressants, TDM is a valuable tool. nih.gov
The integration of TDM with pharmacogenetic testing offers a more comprehensive approach to personalized medicine. tandfonline.com While pharmacogenetic testing can predict an individual's likely metabolic capacity a priori, TDM provides a real-time measurement of the actual drug concentration. tandfonline.comnih.gov This is crucial because plasma levels are affected not only by genetics but also by non-genetic factors such as adherence, age, liver function, and drug-drug interactions. nih.govtandfonline.com
For example, a patient identified as a CYP2D6 poor metabolizer is at high risk for accumulating toxic levels of this compound. nih.gov TDM can be used to confirm if the plasma concentration is indeed elevated and to guide a precise dose reduction. nih.gov Conversely, if a patient with a normal metabolizer genotype is not responding to treatment, TDM can help determine if the issue is non-adherence (low drug levels) or true therapeutic failure (adequate drug levels with no response). nih.gov Therefore, the combination of genotyping and TDM is considered a superior strategy for guiding antidepressant therapy, especially in cases of non-response or the emergence of adverse effects at standard doses. tandfonline.com
Drug Interactions and Polypharmacy Considerations
Interactions with Other Antidepressants
The concurrent use of maprotiline with other classes of antidepressants requires careful consideration due to the potential for significant pharmacodynamic and pharmacokinetic interactions.
The combination of this compound with Monoamine Oxidase Inhibitors (MAOIs) is contraindicated due to the risk of severe, potentially fatal, adverse reactions. patsnap.com Co-administration can lead to serious conditions such as hyperpyrexia, seizures, hypertensive crisis, and death. patsnap.comunboundmedicine.com This interaction is believed to stem from a significant increase in synaptic levels of norepinephrine (B1679862) and serotonin (B10506). nih.gov A washout period is essential when switching between these medications; it is recommended to discontinue the MAOI for at least 14 days before initiating treatment with this compound. patsnap.com Similarly, a waiting period is advised after stopping this compound before starting an MAOI. cambridge.org
Interactions between this compound and Selective Serotonin Reuptake Inhibitors (SSRIs) can occur. Certain SSRIs, such as fluoxetine (B1211875) and fluvoxamine (B1237835), are inhibitors of the cytochrome P450 (CYP) 2D6 enzyme, which is involved in the metabolism of this compound. cambridge.org Co-administration can lead to increased plasma concentrations of this compound, potentially heightening the risk of adverse effects. unboundmedicine.comcambridge.org While this compound is a potent norepinephrine reuptake inhibitor with weak effects on serotonin, combining it with potent serotonin reuptake inhibitors like SSRIs could theoretically increase the risk of serotonin syndrome, characterized by symptoms like agitation, confusion, rapid heart rate, and high blood pressure. wikipedia.orgmayoclinic.org
| Interacting Drug Class | Example(s) | Potential Clinical Outcome |
| Monoamine Oxidase Inhibitors (MAOIs) | Phenelzine, Tranylcypromine | Hypertensive crisis, Serotonin syndrome, Seizures, Death. patsnap.comunboundmedicine.com |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Fluoxetine, Fluvoxamine | Increased this compound concentration, Potential for Serotonin Syndrome. unboundmedicine.comcambridge.org |
Interactions with Central Nervous System Depressants
This compound exhibits additive effects when used concomitantly with other Central Nervous System (CNS) depressants. unboundmedicine.com This can lead to enhanced sedation, drowsiness, and psychomotor impairment. drugs.commayoclinic.org Patients should be cautioned about the combined effects of this compound with substances such as alcohol, antihistamines, benzodiazepines, barbiturates, and opioid analgesics. patsnap.comunboundmedicine.comwikipedia.org The sedative effects of this compound are attributed to its strong antihistaminic properties. drugbank.com This potentiation of CNS depression necessitates caution, particularly when operating heavy machinery or driving. unboundmedicine.com
| CNS Depressant Agent | Potential Effect with this compound |
| Alcohol | Additive CNS depression. unboundmedicine.com |
| Antihistamines | Increased sedation and anticholinergic effects. unboundmedicine.comwikipedia.org |
| Benzodiazepines | Enhanced sedative effects. patsnap.com |
| Opioid Analgesics | Additive CNS depression. unboundmedicine.com |
| Barbiturates | Increased sedation and central depression. patsnap.comwikipedia.org |
Interactions Affecting Cardiovascular System
This compound can interact with medications that influence the cardiovascular system, requiring monitoring and caution.
Caution is advised when administering this compound to patients with hyperthyroidism or those receiving thyroid medication. cambridge.orgdrugs.com The combination may increase the risk of adverse cardiovascular events, as patients with overactive thyroids may be more susceptible to serious heart-related side effects. drugs.com Research comparing this compound to fluvoxamine has suggested that this compound may have an intrinsic effect on the hypothalamic-pituitary-thyroid (HPT) axis, as evidenced by an increase in the TSH response to TRH, unlike the decrease observed with fluvoxamine. nih.gov
This compound and other tricyclic antidepressants can antagonize the antihypertensive effects of guanethidine (B1672426) and similarly acting agents like bethanidine (B1219629) and debrisoquin. jci.orgnih.gov This interaction occurs because this compound blocks the norepinephrine pump in adrenergic neurons, which is the same mechanism by which guanethidine is taken up to its site of action. jci.orgnih.gov By inhibiting this uptake, this compound prevents guanethidine from exerting its blood pressure-lowering effect, which can lead to a loss of blood pressure control. nih.gov
| Interacting Medication | Mechanism of Interaction | Clinical Implication |
| Thyroid Hormones | Potential for increased cardiovascular side effects. drugs.com | Use with caution in patients with hyperthyroidism. cambridge.orgdrugs.com |
| Guanethidine | This compound blocks the neuronal uptake of guanethidine. jci.orgnih.gov | Antagonism of the antihypertensive effect. nih.gov |
| Bethanidine | Similar mechanism to guanethidine. nih.gov | Reversal of antihypertensive effect. jci.org |
| Debrisoquin | Similar mechanism to guanethidine. nih.gov | Reversal of antihypertensive effect. jci.org |
Interactions Affecting Seizure Threshold
This compound has been associated with a risk of seizures, and this risk can be potentiated when co-administered with other medications that also lower the seizure threshold. nih.gov
Phenothiazines
Concurrent use of this compound and phenothiazines may lead to an increased risk of seizures. unboundmedicine.commims.com This is because both classes of drugs can independently lower the convulsive threshold. healthyplace.com The combination can result in increased plasma levels of this compound, further contributing to this risk. healthyplace.com
Benzodiazepines
An increased risk of seizures has been observed when the dosage of benzodiazepines is rapidly tapered in patients who are also receiving this compound. mims.comhealthyplace.com While the combination of this compound and benzodiazepines may cause increased sedation, the rapid withdrawal of benzodiazepines appears to be a critical factor in precipitating seizures in this context. healthyplace.com
Interactions with Hepatic Enzyme Inducers and Inhibitors
The metabolism of this compound can be significantly affected by drugs that induce or inhibit hepatic enzymes, particularly the cytochrome P450 (CYP) system. nih.gov These interactions can alter the plasma concentration of this compound, potentially affecting its efficacy and side effect profile.
Barbiturates, Phenytoin (B1677684), Carbamazepine (B1668303)
Drugs that induce hepatic enzymes, such as barbiturates, phenytoin, and carbamazepine, can enhance the elimination of this compound. wikipedia.org This induction of metabolism leads to decreased plasma concentrations of this compound, which may in turn reduce its antidepressant effects. mims.comwikipedia.org These antiepileptic drugs are potent inducers of cytochrome P450 enzymes. nih.govepilepsysociety.org.uknih.gov Consequently, they can reduce the serum concentrations of various antidepressants, including tricyclic and tetracyclic compounds. researchgate.net
Cimetidine (B194882)
In contrast to enzyme inducers, cimetidine is a hepatic enzyme inhibitor. nih.gov Co-administration of cimetidine with this compound can lead to increased plasma concentrations of this compound. unboundmedicine.commims.com Cimetidine binds to the hepatic cytochrome P-450 system, which can impair the metabolism of drugs like this compound. nih.gov This inhibition can potentially lead to toxicity. unboundmedicine.com
Interactions with Anticholinergic and Sympathomimetic Drugs
This compound itself possesses anticholinergic properties. wikipedia.org When taken with other drugs that have anticholinergic effects, there can be an additive effect, leading to an increase in side effects such as dry mouth and constipation. wikipedia.org Similarly, the sympathomimetic effects of other drugs can be increased when used concurrently with this compound. mims.comwikipedia.org
| Interacting Drug Class | Specific Drugs | Effect on this compound/Risk |
| Drugs Affecting Seizure Threshold | ||
| Phenothiazines | e.g., Thioridazine (B1682328) | Increased risk of seizures. unboundmedicine.comwikipedia.org |
| Benzodiazepines | e.g., Diazepam, Lorazepam | Rapid tapering of benzodiazepines may increase seizure risk. mims.comhealthyplace.com |
| Hepatic Enzyme Inducers | ||
| Barbiturates | e.g., Phenobarbital | Decreased this compound plasma concentration and efficacy. mims.comwikipedia.org |
| Anticonvulsants | Phenytoin, Carbamazepine | Decreased this compound plasma concentration and efficacy. mims.comwikipedia.org |
| Hepatic Enzyme Inhibitors | ||
| H2 Receptor Antagonists | Cimetidine | Increased this compound plasma concentration and risk of toxicity. unboundmedicine.commims.com |
| Other | ||
| Anticholinergic Drugs | e.g., Atropine | Additive anticholinergic effects. unboundmedicine.comwikipedia.org |
| Sympathomimetic Drugs | e.g., Noradrenaline | Increased sympathomimetic effects. wikipedia.org |
Interactions with Electroshock Therapy
The concurrent use of this compound and electroconvulsive therapy (ECT) requires careful consideration and monitoring. mims.com While not an absolute contraindication, the combination may necessitate adjustments in treatment protocols. Antidepressants are known to carry a risk of precipitating or worsening acute mania, particularly in individuals with bipolar disorder. wikipedia.org In the context of treating mixed bipolar states, therapies such as electroconvulsive therapy are often considered more beneficial than antidepressants like this compound. wikipedia.org It is noteworthy that certain medications, such as lithium, are generally avoided during ECT treatment due to the potential for inducing severe confusion. wikipedia.org Therefore, the decision to use this compound alongside ECT should be made on a case-by-case basis, weighing the potential benefits against the risks, especially in patients with a history of bipolar disorder or those susceptible to manic episodes. mims.comwikipedia.org
Specific Drug-Drug Interaction Profiles
This compound is subject to a wide array of drug-drug interactions due to its metabolic pathways and pharmacodynamic properties. These interactions can alter its efficacy and increase the risk of adverse effects. The interactions can be broadly categorized based on the interacting drug class. drugs.comrxlist.com
Interaction Table
| Interacting Drug Class | Specific Drugs (Examples) | Potential Effect of Interaction |
| Monoamine Oxidase Inhibitors (MAOIs) | Isocarboxazid, Phenelzine, Tranylcypromine, Selegiline | Co-administration can lead to severe, potentially fatal reactions such as hyperpyrexia, seizures, hypertensive crisis, and serotonin syndrome. A washout period of at least 14 days is recommended between discontinuing an MAOI and starting this compound. rxlist.commedicinenet.comunboundmedicine.compatsnap.com |
| Central Nervous System (CNS) Depressants | Alcohol, Barbiturates, Benzodiazepines, Opioid Analgesics, Sedative/Hypnotics, Antihistamines | Additive CNS depression, leading to increased drowsiness, sedation, and impairment of mental and physical abilities. wikipedia.orgunboundmedicine.compatsnap.comdrugs.com |
| Anticholinergic Agents | Atropine, Antiparkinsonian agents, Phenothiazines, Haloperidol, Quinidine, Disopyramide | Potentiation of anticholinergic effects, resulting in symptoms like dry mouth, constipation, urinary retention, and blurred vision. wikipedia.orgunboundmedicine.comunboundmedicine.com |
| Sympathomimetic Agents | Adrenaline, Noradrenaline, Decongestants | Enhancement of adrenergic effects, potentially leading to cardiovascular side effects. unboundmedicine.comunboundmedicine.com this compound itself has sympathomimetic properties. nih.govnih.gov |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Fluoxetine, Fluvoxamine, Paroxetine | Can increase plasma concentrations of this compound, potentially leading to toxicity. wikipedia.orgmedicinenet.comunboundmedicine.com Combining MAOIs with SSRIs significantly increases the risk of serotonin syndrome. nih.gov |
| Drugs that Induce Hepatic Enzymes | Barbiturates, Phenytoin, Carbamazepine | May enhance the metabolism and elimination of this compound, decreasing its antidepressant effects. Blood levels of phenytoin or carbamazepine may increase. wikipedia.org |
| Neuroleptics | Phenothiazines (e.g., Thioridazine) | Can lead to increased blood levels of this compound and a higher risk of seizures. Combining with thioridazine may induce severe arrhythmias. wikipedia.orgmedicinenet.comunboundmedicine.com |
| Antiarrhythmic Drugs | Quinidine, Procainamide, Disopyramide, Sotalol | Potential for additive effects on cardiac conduction, including QT prolongation. rxlist.commedicinenet.com |
| Oral Antidiabetics | Sulfonylureas | This compound can increase the effects of oral antidiabetic drugs and insulin, necessitating regular blood glucose monitoring. wikipedia.org |
Preclinical Research and Animal Models
Antidepressant and Anxiolytic Effects in Animal Models
Preclinical studies in animal models have been instrumental in characterizing the pharmacological profile of maprotiline. Research has demonstrated its antidepressant and anxiolytic properties through various experimental paradigms. In rodent models, this compound has shown effects comparable to classic tricyclic antidepressants like imipramine (B1671792) and amitriptyline (B1667244). For instance, it effectively inhibited reserpine-induced hypothermia in mice and tetrabenazine-induced ptosis in rats, both common screening tests for antidepressant activity. nih.gov Furthermore, this compound potentiated the behavioral effects of methamphetamine, L-DOPA, and apomorphine (B128758) in mice, indicative of its interaction with catecholaminergic systems. nih.gov
This compound has also demonstrated a notable tranquilizing effect, as evidenced by its ability to inhibit hyperemotionality in rats with septal lesions or olfactory bulb ablations. nih.gov In studies comparing its anxiolytic potential, low doses of this compound were found to selectively reduce open-arm avoidance in the elevated plus-maze, suggesting anxiolytic properties. researchgate.net This effect on anxiety-related behaviors is considered more distinct compared to some other antidepressants. wikipedia.org In a model for screening anxiolytic and antidepressant drugs in fowl chicks, this compound was identified as an effective anxiolytic agent. researchgate.net
Neurochemical Studies in Animal Brain Regions
The primary neurochemical action of this compound identified in preclinical research is the potent and selective inhibition of norepinephrine (B1679862) (noradrenaline) reuptake in both central and peripheral neurons. nih.govdrugbank.com This selectivity is a key feature that distinguishes it from many tricyclic antidepressants, which often inhibit the reuptake of both norepinephrine and serotonin (B10506). nih.gov
Studies on rat brain synaptosomes have confirmed this selectivity. Research has shown that even at very high doses, this compound does not significantly inhibit serotonin uptake in various brain regions, including the mid-brain, cerebral cortex, cerebellum, hypothalamus, and pons-medulla. nih.gov Similarly, its effect on dopamine (B1211576) reuptake is weak. wikipedia.org One study noted that while the antidepressant duloxetine (B1670986) increased dopamine levels in the nucleus accumbens of rats, this compound did not produce this effect. researchgate.netmdpi.com
Chronic administration of this compound in rats for 21 days did not lead to a downregulation of beta-adrenergic recognition sites or serotonin2 recognition sites in the frontal cortex. nih.gov However, this long-term treatment did result in a significant decrease in the number of [3H]flunitrazepam binding sites in synaptic membranes from the hippocampus and hypothalamus. nih.gov This suggests that chronic this compound treatment may induce an increase in the levels of endogenous substances that bind to benzodiazepine/beta-carboline recognition sites in these specific brain regions. nih.gov Further research has indicated that while chronic treatment with selective norepinephrine reuptake inhibitors like this compound does not impair long-term potentiation (LTP) in the hippocampal CA1 region, antidepressants that inhibit both serotonin and norepinephrine reuptake do cause impairment. nih.gov
Studies on Behavioral Effects
The effects of this compound on learning and memory have been investigated using the inhibitory avoidance task in mice. Acute administration of this compound has been shown to impair performance in this task, suggesting an amnestic effect. Specifically, doses of 5 and 20 mg/kg impaired inhibitory avoidance when given before training. mdpi.com A subsequent, more detailed study confirmed that acute administration of this compound at doses of 15, 20, and 25 mg/kg impaired inhibitory avoidance in both male and female mice. nih.gov This impairment is thought to primarily affect the acquisition phase of memory. nih.govmdpi.com Chronic administration for 21 days also resulted in impaired performance in the test phase. mdpi.com
No interactive data table could be generated for this section based on the provided text.
Preclinical studies have consistently shown that this compound can reduce spontaneous locomotor activity in mice. This effect is generally observed at higher doses. Research has demonstrated a significant reduction in locomotor activity at doses of 20 and 25 mg/kg. nih.gov This sedative effect is in line with the drug's strong antihistaminic properties. drugbank.comnih.gov
Table 1: Effect of this compound on Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg) | Outcome |
|---|---|---|
| Control | Saline | Baseline locomotor activity |
| This compound | 2.5 | No significant change |
| This compound | 5.0 | No significant change |
| This compound | 10.0 | No significant change |
| This compound | 15.0 | No significant change |
| This compound | 20.0 | Significant reduction in locomotor activity |
| This compound | 25.0 | Significant reduction in locomotor activity |
This table summarizes findings where locomotor activity was assessed by the number of closed arm entries in an elevated plus-maze. A significant reduction was observed at the 20 and 25 mg/kg doses. nih.gov
This compound's effects on anxiety have been evaluated in animal models, with results suggesting anxiolytic properties, particularly at certain doses. In the elevated plus-maze test in mice, a model for anxiety-related behaviors, a high dose of 25 mg/kg of this compound produced an anxiolytic effect, specifically in females. nih.gov Another study reported anxiolytic effects at a low dose of 5 mg/kg, with no effect at higher doses. nih.gov In rats, this compound has been shown to inhibit hyperemotionality, which is indicative of a tranquilizing effect. nih.gov
Table 2: Effect of this compound on Anxiety-Related Behavior in Mice
| Sex | Dose (mg/kg) | Test Model | Observed Effect |
|---|---|---|---|
| Female | 25 | Elevated Plus-Maze | Anxiolytic |
| Male & Female | 5 | Not specified | Anxiolytic |
| Male & Female | >5 | Not specified | No effect |
This table presents a summary of the anxiolytic effects of this compound observed in different studies. nih.gov
Anti-inflammatory Effects in Animal Models
Recent preclinical research has uncovered significant anti-inflammatory properties of this compound. In a carrageenan-induced paw edema model in rats, a standard test for acute inflammation, systemic administration of this compound demonstrated a potent anti-inflammatory effect. researchgate.net This effect was also observed when this compound was administered directly into the cerebral ventricles, suggesting that central mechanisms contribute to its anti-inflammatory action. nih.gov
The mechanisms underlying these effects appear to involve the modulation of inflammatory cells and mediators. Studies have shown that this compound can inhibit neutrophil migration and mast cell degranulation, both key events in the inflammatory cascade. researchgate.netpsychiatry-psychopharmacology.com In a murine model of colitis, this compound significantly improved macroscopic and histologic scores and reduced the activity of myeloperoxidase, an enzyme indicative of neutrophil infiltration. In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been found to inhibit the gene expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two critical enzymes in the inflammatory pathway. It is suggested that this compound may exert these effects by modulating the NF-κB signaling pathway. mdpi.com
Carrageenan-Induced Paw Edema
This compound has demonstrated significant anti-inflammatory activity in the carrageenan-induced paw edema model in rats, a standard test for evaluating anti-inflammatory drugs. Studies have shown that both intraperitoneal (i.p.) and intracerebroventricular (i.c.v.) administration of this compound can inhibit the development of paw edema. nih.govnih.gov This effect is dose-dependent and has been observed at various intervals following the carrageenan challenge. nih.gov
The anti-inflammatory action of this compound appears to be mediated by several mechanisms. Research indicates that the compound significantly decreases the migration of polymorphonuclear (PMN) leukocytes to the site of inflammation. nih.govnih.govtermedia.pl Furthermore, this compound has been shown to down-regulate the expression of key inflammatory genes. In inflamed paw tissue, it significantly decreased the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govtermedia.pl The compound also reduces the levels of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), in the inflamed tissue. nih.gov These findings suggest that this compound's anti-edematogenic activity is linked to its ability to inhibit the infiltration of inflammatory cells and the production of inflammatory mediators. nih.gov The effectiveness of central (i.c.v.) administration points to the involvement of supraspinal sites in the anti-inflammatory properties of this compound. nih.govelsevier.es
Table 1: Effects of this compound on Carrageenan-Induced Paw Edema in Rats
| Administration Route | Key Findings | Reference |
|---|---|---|
| Intraperitoneal (i.p.) | Noticeably inhibited the development of paw edema. nih.gov | nih.gov |
| Intraperitoneal (i.p.) | Significantly decreased the expression of COX-2 and iNOS in inflamed tissue. nih.gov | nih.gov |
| Intraperitoneal (i.p.) | Considerably inhibited infiltration of PMN leukocytes. nih.gov | nih.gov |
| Intracerebroventricular (i.c.v.) | Significantly reduced paw edema at 1, 2, 3, and 4-hour intervals. nih.gov | nih.gov |
| Intracerebroventricular (i.c.v.) | Considerably inhibited infiltration of PMN leukocytes. nih.gov | nih.gov |
Acetic Acid-Induced Colitis
In a murine model of acetic acid-induced colitis, which shares pathological features with human ulcerative colitis, this compound has shown beneficial effects. nih.govnih.gov Administration of this compound to rats with induced colitis resulted in a significant improvement of macroscopic and histological damage scores. nih.govnih.gov
A key biochemical marker for inflammation in this model is myeloperoxidase (MPO) activity, which indicates neutrophil infiltration into the tissue. Treatment with this compound led to a marked reduction in MPO activity in the colonic tissue of both normal and reserpine-induced depressed rats. nih.govnih.gov These findings suggest that this compound exerts a salutary effect on experimental colitis, which may be attributed to its known anti-inflammatory properties and potentially mediated through the brain-gut axis. nih.gov The studies used doses of 10, 20, and 40 mg/kg (i.p.) and continued treatment for four days. nih.govnih.gov
Table 2: Effects of this compound on Acetic Acid-Induced Colitis in Rats
| Animal Model | Treatment | Key Findings | Reference |
|---|---|---|---|
| Normal Rats | This compound (10, 20, 40 mg/kg, i.p.) | Significantly improved macroscopic and histologic scores. | nih.gov |
| Normal Rats | This compound (10, 20, 40 mg/kg, i.p.) | Diminished myeloperoxidase (MPO) activity. | nih.gov |
| Reserpinised Depressed Rats | This compound (10, 20, 40 mg/kg, i.p.) | Significantly improved macroscopic and histologic scores. | nih.gov |
| Reserpinised Depressed Rats | This compound (10, 20, 40 mg/kg, i.p.) | Diminished myeloperoxidase (MPO) activity. | nih.gov |
Potential in Other Disease Models
Pulmonary Arterial Hypertension (PAH) in Rats
This compound has been investigated for its potential therapeutic effects in a monocrotaline (B1676716) (MCT)-induced rat model of pulmonary arterial hypertension (PAH). nih.govfrontiersin.org PAH is a progressive disease characterized by increased pulmonary artery pressure and vascular remodeling. nih.govfrontiersin.org In these studies, this compound was found to bind with high affinity to soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide signaling pathway that is a target for PAH therapy. nih.govfrontiersin.org
Treatment with this compound demonstrated several positive outcomes in the MCT-induced PAH model. It effectively reduced the elevated right ventricle systolic pressure (RVSP), a primary indicator of pulmonary hypertension. nih.govfrontiersin.org Furthermore, this compound inhibited the development of right ventricular hypertrophy and attenuated the pathological changes associated with pulmonary vascular remodeling. nih.govfrontiersin.orgresearchgate.net In vitro, this compound also showed a concentration-dependent inhibition of proliferation in hypoxia-induced human pulmonary artery smooth muscle cells. nih.gov These findings collectively suggest that this compound may contribute to attenuating the progression of pulmonary hypertension. nih.govfrontiersin.org
Table 3: Effects of this compound in a Monocrotaline (MCT)-Induced PAH Rat Model
| Parameter | Effect of this compound (10 mg/kg, i.p.) | Reference |
|---|---|---|
| Right Ventricle Systolic Pressure (RVSP) | Effectively decreased | nih.govfrontiersin.org |
| Right Ventricular Hypertrophy | Inhibited development | nih.govfrontiersin.org |
| Pulmonary Vascular Remodeling | Inhibited pathological changes | nih.govfrontiersin.org |
| Proliferation of Human Pulmonary Artery Smooth Muscle Cells | Concentration-dependently inhibited | nih.gov |
Antagonism of Reserpine-Induced Effects
A hallmark of classic antidepressant activity in preclinical pharmacology is the ability to antagonize the effects of reserpine (B192253). karger.com Reserpine depletes catecholamine stores, leading to effects such as ptosis (eyelid drooping) and catalepsy in animals. karger.com this compound has consistently demonstrated a strong, dose-dependent antagonism of reserpine-induced effects in animal studies. karger.comwikipedia.orgbionity.comwikidoc.org
Specifically, this compound provides a protective effect against reserpine-induced ptosis and catalepsy in rats. karger.comnih.gov This antagonism is a key piece of pharmacological evidence that aligns with its primary mechanism of action: the potentiation of central adrenergic synapses by blocking the reuptake of norepinephrine. wikipedia.orgwikidoc.org In studies on depressed rats, where depression was induced by reserpine, this compound administration significantly antagonized the reserpine-induced increase in immobility time in the forced swimming test, further confirming its antidepressant-like activity. nih.gov
Potential for Antitumor Activity
Recent research has uncovered potential anticancer properties of this compound, particularly against certain types of lymphoma. nih.govresearchgate.net
This compound has been identified as a potent and selective anti-proliferative agent against human Burkitt lymphoma (BL) cell lines. nih.govnih.gov This effect was observed to be independent of its classical targets, the norepinephrine and serotonin transporters. nih.gov Studies have shown that this compound induces a modest anti-proliferative effect at a concentration of 10 μM in both chemosensitive (MUTU-I) and chemoresistant (DG-75) BL cell lines. mdpi.com
Further investigation into the mechanism of action revealed that this compound induces a form of autophagic cell death (Type II) in drug-resistant BL cells. researchgate.net This mode of cell death is distinct from apoptosis as it does not involve key markers like PARP cleavage or DNA fragmentation. researchgate.net The discovery of this novel activity suggests that this compound and its structural analogues could be investigated further for their potential in cancer therapy, particularly for hematological malignancies like Burkitt lymphoma. researchgate.net
Hepatocellular Carcinoma (HCC) Progression
This compound, a tetracyclic antidepressant, has demonstrated significant anti-cancer potential in preclinical models of Hepatocellular Carcinoma (HCC). nih.gov Research involving HCC cell lines, such as Huh7 and HepG2, revealed that this compound significantly inhibits cell proliferation, colony formation, and metastasis in vitro. nih.govnih.gov In addition to its standalone antitumor effects, this compound has been shown to enhance the sensitivity of HCC cells to the standard-of-care targeted therapy agent, sorafenib (B1663141). nih.govresearchgate.net When used in combination, this compound and sorafenib produce a stronger inhibitory effect on HCC cell proliferation than sorafenib alone. researchgate.net
In vivo studies using HCC tumor xenograft models have further substantiated these findings, showing that this compound administration can suppress tumor growth. nih.gov The mechanism underlying this anti-proliferative effect is linked to the induction of apoptosis (programmed cell death) in cancer cells. medchemexpress.comtargetmol.com These findings provide initial evidence for the potential repurposing of this compound as a therapeutic agent in the treatment of HCC. nih.gov
Cholesterol Biosynthesis Modulation
A key mechanism through which this compound exerts its anti-HCC effects is the modulation of cholesterol biosynthesis. nih.govwikipedia.org Studies have shown that this compound can attenuate the synthesis of cholesterol within liver cancer cells. nih.govnih.gov This is significant because abnormal lipid metabolism, particularly elevated cholesterol biosynthesis, is increasingly recognized as a factor that promotes the growth and survival of HCC cells. wjgnet.comdovepress.com
The modulation occurs via the ERK-SREBP2 signaling pathway. nih.govnih.gov this compound was found to substantially decrease the phosphorylation of the sterol regulatory element-binding protein 2 (SREBP2). nih.govnih.gov SREBP2 is a critical transcription factor that regulates the genes involved in cholesterol synthesis, including HMG-CoA reductase. wjgnet.comresearchgate.net By inhibiting the phosphorylation of SREBP2 through the ERK pathway, this compound effectively down-regulates the entire cholesterol biosynthesis cascade, thereby impeding HCC cell growth and proliferation. nih.govdovepress.com
| Cell Line | This compound Effect | Observed Outcome | Key Pathway Involved | Reference |
|---|---|---|---|---|
| Huh7, HepG2 | Inhibition of Proliferation & Colony Formation | Reduced tumor cell growth | ERK-SREBP2 | nih.govnih.gov |
| Huh7, HepG2 | Inhibition of Metastasis | Reduced cell migration and invasion | - | nih.govtargetmol.com |
| Huh7, HepG2 | Induction of Apoptosis | Increased programmed cell death | ERK Signaling | medchemexpress.comtargetmol.com |
| Huh7, HepG2 | Inhibition of Cholesterol Biosynthesis | Decreased intracellular cholesterol | ERK-SREBP2 | nih.govresearchgate.net |
| Huh7, HepG2 | Enhanced Sensitivity to Sorafenib | Increased efficacy of combination therapy | - | nih.govresearchgate.net |
Direct Targeting of CRABP1
Further investigation into the molecular mechanism of this compound revealed that its effects on the ERK-SREBP2 pathway are mediated by its direct interaction with the Cellular Retinoic Acid-Binding Protein 1 (CRABP1). nih.govnih.gov CRABP1 was identified as a direct molecular target of this compound in HCC cells. nih.govmdpi.com In normal cellular functions, CRABP1 is involved in mediating the effects of retinoic acid; however, in HCC cells, it can activate the ERK pathway, which in turn leads to the phosphorylation of SREBP2 and subsequent promotion of cholesterol synthesis and tumor growth. dovepress.com
Molecular docking and surface plasmon resonance (SPR) analysis have confirmed a direct binding interaction between this compound and the CRABP1 protein. nih.govresearchgate.net By binding directly to CRABP1, this compound inhibits its biological activity. nih.govdovepress.com This inhibition prevents the CRABP1-mediated activation of the ERK pathway, thereby suppressing the phosphorylation of SREBP2 and ultimately inhibiting cholesterol biosynthesis and HCC progression. nih.govnih.govmdpi.com This discovery identifies a novel mechanism of action for this compound and highlights CRABP1 as a potential therapeutic target in HCC. nih.govresearchgate.net
Anti-biofilm and Antivirulence Activity (e.g., Francisella novicida)
In addition to its anti-cancer properties, this compound has been identified as a potent anti-biofilm and antivirulence agent. nih.govnih.gov This activity was discovered through a screen of an FDA-approved drug library against Francisella novicida, a model organism for the highly infectious pathogen Francisella tularensis. nih.govresearchgate.net this compound was found to be highly active against F. novicida biofilm formation at concentrations that did not significantly inhibit bacterial growth, a desirable characteristic for an antivirulence compound as it may be less likely to induce resistance. nih.govtandfonline.comfrontiersin.org
The efficacy of this compound as an antivirulence agent has been demonstrated in in vivo models. nih.gov Treatment with this compound rescued Galleria mellonella (wax worm) larvae from lethal F. novicida infection. nih.gov Furthermore, in a murine infection model, this compound treatment prolonged the time to disease onset and increased survival in mice infected with F. novicida. nih.govnih.gov These findings suggest that this compound has the potential to be repurposed as a therapeutic to combat infections by interfering with bacterial virulence mechanisms rather than directly killing the bacteria. nih.gov
QseC Sensor-Kinase Dependent Activity
The antivirulence and anti-biofilm effects of this compound against Francisella novicida are dependent on the QseC sensor-kinase, a component of a two-component regulatory system (TCS). nih.govulisboa.pt The initial drug screen was specifically designed to identify compounds that interfered with TCS-dependent biofilm formation. nih.gov The results demonstrated that this compound's ability to inhibit biofilm formation relies on the presence of a functional QseC protein; the effect was not observed in a qseC mutant strain. researchgate.netfrontiersin.org
QseC is a membrane-bound sensor kinase that, in many Gram-negative bacteria, responds to host hormones and bacterial signals to regulate the expression of virulence genes. tandfonline.comportlandpress.com In F. novicida, QseC is involved in regulating biofilm formation and the expression of genes within the Francisella Pathogenicity Island (FPI). nih.govfrontiersin.org It is proposed that this compound acts as an antagonist of QseC, binding to the sensor kinase and inhibiting its signaling activity. tandfonline.comtandfonline.com Computational modeling predicts that this compound binds to the periplasmic sensor domain of QseC, thereby blocking its ability to initiate the phosphorylation cascade that leads to virulence gene expression. researchgate.netfrontiersin.org
Down-regulation of Virulence Factor IglC
A direct consequence of this compound's interference with QseC signaling is the significant down-regulation of the key virulence factor IglC (Intracellular growth locus C). nih.govnih.gov IglC is a critical protein encoded on the Francisella Pathogenicity Island (FPI) and is essential for the bacterium's ability to replicate within host cells and cause disease. nih.govtandfonline.com
The expression of IglC is under the regulatory control of the QseC-dependent signaling pathway. tandfonline.com Studies have shown that treatment with this compound leads to a marked decrease in the expression of the iglC gene. nih.govresearchgate.net This down-regulation was confirmed to be QseC-dependent, as the same effect was not seen in the qseC mutant strain. researchgate.net By suppressing the expression of this crucial virulence factor, this compound effectively disarms the bacterium, reducing its pathogenicity both in vitro and in vivo. nih.govresearchgate.net
| Organism | This compound Activity | Mechanism | Key Target | Reference |
|---|---|---|---|---|
| Francisella novicida | Anti-biofilm | Inhibition of QseC-dependent signaling | QseC Sensor Kinase | nih.govnih.gov |
| Francisella novicida | Antivirulence | Down-regulation of IglC expression | QseC Sensor Kinase | nih.govtandfonline.com |
| F. novicida infected wax worms | Increased Survival | Antivirulence activity | QseC Sensor Kinase | nih.gov |
| F. novicida infected mice | Prolonged time to disease onset and survival | Antivirulence activity | QseC Sensor Kinase | nih.govnih.gov |
Clinical Research and Therapeutic Efficacy
Comparative Clinical Trials for Depressive Disorders
The therapeutic efficacy of maprotiline in the treatment of depressive disorders has been extensively evaluated in numerous comparative clinical trials. These studies have benchmarked its performance against established tricyclic antidepressants (TCAs), selective serotonin (B10506) reuptake inhibitors (SSRIs), and have also explored its differential effects on various subtypes of depression.
Controlled clinical trials have generally indicated that this compound and amitriptyline (B1667244) have comparable antidepressant effects. epa.govnih.gov A double-blind, multinational, 8-center trial involving 30 depressed patients found no significant difference in drug effectiveness between this compound and amitriptyline when administered at 150 mg daily for 28 days, as measured by the Hamilton Depression Rating Scale (HDRS). researchgate.net Similarly, a multicenter, double-blind controlled study with 341 patients suffering from manic-depressive illness, depressed type, also found no difference in efficacy between the two drugs over a four-week period. nih.gov Both treatments led to clinically and statistically significant reductions in symptoms. nih.gov
In terms of specific symptoms, one study using the Hamilton Rating Scale for Depression found amitriptyline to be more effective for "anxiety (psychic)," while the Beck self-assessment scale indicated this compound was more effective on "work," and amitriptyline on "pathos," "feeling of satisfaction," "withdrawal," and "loss of libido." nih.gov
| This compound vs. Amitriptyline: Comparative Efficacy | |
| Study Design | Double-blind, multinational, 8-center trial |
| Participants | 30 depressed patients |
| Dosage | 150 mg/day of either drug |
| Duration | 28 days |
| Primary Outcome Measure | Hamilton Depression Rating Scale (HDRS) |
| Key Finding | No significant difference in drug effectiveness. researchgate.net |
| Study Design | Multicenter, double-blind, controlled trial |
| Participants | 341 patients with manic-depressive illness, depressed type |
| Dosage | 50-300 mg/day |
| Duration | 4 weeks |
| Primary Outcome Measure | Hamilton Depression Scale, Self-Rating Depression Scale |
| Key Finding | No difference in efficacy between the two drug groups. nih.gov |
| Study Design | Double-blind trial |
| Participants | Not specified |
| Dosage | Not specified |
| Duration | Not specified |
| Primary Outcome Measure | Hamilton Rating Scale for Depression |
| Key Finding | This compound was markedly faster in its effect than amitriptyline. ajol.infojournals.co.za |
The comparative efficacy of this compound and imipramine (B1671792) has also been a subject of several clinical investigations, with results generally indicating comparable effectiveness. epa.gov A large multicenter, double-blind controlled trial involving 341 patients with manic-depressive illness (depressed type) found no difference in efficacy between this compound and imipramine over a four-week period, with both drugs showing significant reductions in symptomatology. nih.gov Another double-blind, randomized, controlled clinical trial with 25 hospitalized depressed in-patients also concluded that this compound and imipramine were comparable in their antidepressant effects.
| This compound vs. Imipramine: Comparative Efficacy | |
| Study Design | Multicenter, double-blind, controlled trial |
| Participants | 341 patients with manic-depressive illness, depressed type |
| Dosage | 50-300 mg/day |
| Duration | 4 weeks |
| Primary Outcome Measure | Hamilton Depression Scale, Self-Rating Depression Scale |
| Key Finding | No difference in efficacy between the two drug groups. nih.gov |
| Study Design | Double-blind, placebo-controlled study |
| Participants | Neurotic depressives |
| Dosage | Not specified |
| Duration | 4 weeks |
| Primary Outcome Measure | Hamilton Depression Rating Scale, Zung Self-Rating Scales |
| Key Finding | This compound was slightly more effective and had a faster onset of action. nih.gov |
| Study Design | Multicenter, double-blind, between-patient design |
| Participants | 135 hospitalized patients (endogenous and neurotic depression) |
| Dosage | Not specified |
| Duration | 3 weeks |
| Primary Outcome Measure | Hamilton rating scale for depression |
| Key Finding | Overall activity of this compound was of the same order as imipramine. karger.com |
When compared with clomipramine (B1669221), the relative efficacy of this compound appears to be influenced by the specific condition being treated. In a double-blind, randomized trial of 40 hospitalized female patients with severe and resistant primary depression, the response rates to intravenous this compound and clomipramine were not significantly different, although a greater number of patients responded to clomipramine. researchgate.netnih.gov
| This compound vs. Clomipramine: Comparative Efficacy | |
| Study Design | Double-blind, randomized trial |
| Participants | 40 hospitalized female patients with severe and resistant primary depression |
| Dosage | 100 mg/day (intravenous) |
| Duration | 21 days |
| Primary Outcome Measure | Physician's assessment of progress |
| Key Finding | No significant difference in response rates, though more patients responded to clomipramine. researchgate.netnih.gov |
| Study Design | Randomized, double-blind, multicenter trial |
| Participants | 70 patients with chronic idiopathic pain syndromes |
| Dosage | Not specified |
| Duration | 6 weeks |
| Primary Outcome Measure | Overall improvement |
| Key Finding | Clomipramine (63% improvement) was significantly more effective than this compound (36% improvement). researchgate.nettandfonline.comnih.govkarger.com |
Comparative trials between this compound and the SSRI fluoxetine (B1211875) have generally shown comparable efficacy in treating major depression, though with some nuances. A six-week, double-blind, randomized trial in hospitalized patients with DSM-III Major Depression found no differences in efficacy between the two groups. nih.gov Both treatments resulted in statistically significant improvements, although success rates were described as modest. nih.gov Another study comparing fluoxetine and this compound in out-patients with depressive disorders also did not find significant differences in efficacy. nih.gov
Interestingly, a study on functional recovery in post-stroke hemiplegic patients undergoing rehabilitation found that fluoxetine facilitated recovery to a greater extent than this compound or placebo. ahajournals.org This effect was independent of the drugs' antidepressant efficacy, as both fluoxetine and this compound significantly improved depressive symptoms. ahajournals.org
| This compound vs. Fluoxetine: Comparative Efficacy | |
| Study Design | Six-week, double-blind, randomized trial |
| Participants | Hospitalized patients with DSM-III Major Depression |
| Dosage | Fluoxetine: 40-80 mg/day; this compound: 50-150 mg/day |
| Duration | 6 weeks |
| Primary Outcome Measure | Hamilton Depression Rating Scale, Raskin Depression Scale, Covi Anxiety Scale |
| Key Finding | No differences in efficacy were found between the two groups. nih.gov |
| Study Design | Study on functional recovery in post-stroke hemiplegic patients |
| Participants | Post-stroke hemiplegic patients |
| Dosage | Not specified |
| Duration | Not specified |
| Primary Outcome Measure | Barthel Index, Held's Stroke Scale Gait score |
| Key Finding | Fluoxetine facilitated functional recovery more than this compound. ahajournals.org |
In a six-week, double-blind, randomized trial comparing this compound and fluvoxamine (B1237835) in moderately depressed outpatients with DSM-III Major Depression or Dysthymic Disorder, no difference in efficacy was found between the two treatments after six weeks. nih.govthieme-connect.com Both groups showed a statistically significant improvement, with a 29% rate of clinically significant improvement in both arms. nih.govthieme-connect.com Another study comparing the two drugs also found equivalent improvement in depression as evaluated by the Montgomery–Åsberg Depression Rating Scale (MADRS). nih.gov
A study combining antidepressant treatment with total sleep deprivation in patients with endogenous depression found a statistically significant reduction in depression ratings in both the fluvoxamine and this compound groups. thieme-connect.com
| This compound vs. Fluvoxamine: Comparative Efficacy | |
| Study Design | Six-week, double-blind, randomized trial |
| Participants | Moderately depressed outpatients with DSM-III Major Depression or Dysthymic Disorder |
| Dosage | Fluvoxamine: 100-300 mg/day; this compound: 50-150 mg/day |
| Duration | 6 weeks |
| Primary Outcome Measure | Hamilton Depression Rating Scale, Zung Depression Self-rating Scale |
| Key Finding | No difference in efficacy was found between the two treatments after six weeks. nih.govthieme-connect.com |
| Study Design | Overt, randomized study |
| Participants | 40 depressed patients (major depression and dysthymia) |
| Dosage | Fluvoxamine: 100 mg/day; this compound: 75 mg/day |
| Duration | 28 days |
| Primary Outcome Measure | Montgomery–Åsberg Depression Rating Scale (MADRS) |
| Key Finding | Both antidepressants produced equivalent improvement in depression. nih.gov |
Several studies suggest that this compound may be particularly effective in neurotic depression compared to endogenous depression. epa.govresearchgate.net A multicenter trial involving 135 hospitalized patients found that while there was no significant difference in the efficacy of imipramine and amitriptyline between neurotic and endogenous depression, this compound was found to be more active in cases of neurotic depression. karger.comkarger.com Another review also noted that while this compound has a broad spectrum of activity, it may be more effective in neurotic depression than in the endogenous type. epa.govresearchgate.net
Conversely, a study analyzing electrodermal activity found that patients with endogenous depression had significantly lower skin conductance levels and responses compared to other subtypes, which may have implications for treatment response, although this was not directly linked to this compound efficacy. d-nb.info A clinical trial that included 66 patients with endogenous depression and 30 with neurotic depression found this compound to be safe and effective, but did not report a differential efficacy between the two groups. nih.gov
| This compound: Efficacy in Neurotic vs. Endogenous Depression | |
| Study Design | Multicenter trial |
| Participants | 135 hospitalized patients (104 endogenous, 31 neurotic depression) |
| Key Finding | This compound was found to be more active in cases of neurotic depression. karger.comkarger.com |
| Study Design | Review of pharmacological properties and therapeutic efficacy |
| Participants | Various clinical trial populations |
| Key Finding | This compound may be more effective in cases of neurotic depression than in those of the endogenous type. epa.govresearchgate.net |
| Study Design | Randomized Controlled Trial |
| Participants | 96 patients (66 endogenous, 30 neurotic depression) |
| Key Finding | This compound was found to be safe and effective, with no significant differences in efficacy reported between the two groups. nih.gov |
Response in Agitated vs. Inhibited Depression
Clinical observations suggest that this compound possesses a "bipolar" nature in its therapeutic effects, demonstrating efficacy in both agitated and retarded (inhibited) forms of depression. journals.co.za This dual action is a notable clinical characteristic. journals.co.za Generally, antidepressants with sedative properties, a category that can include this compound, are often considered more beneficial for agitated and anxious patients. In contrast, less sedating antidepressants are frequently preferred for individuals with withdrawn and apathetic presentations of depression. pharmacologyeducation.org One study found that this compound was effective in treating both agitated and retarded patients. journals.co.za Another perspective suggests that while agitated depression can be treated with various antidepressants, including those with sedative properties, inhibited types of depression may show a particularly favorable response to treatment with psychostimulants, sometimes in conjunction with tricyclic antidepressants. nih.gov
Studies on Onset of Antidepressant Effects
The speed at which an antidepressant begins to alleviate symptoms is a critical factor in the management of depression. Several studies have investigated the onset of action for this compound, often comparing it to older tricyclic antidepressants like amitriptyline and imipramine.
While some research indicates that therapeutic effects can sometimes be observed within 3 to 7 days, it more commonly takes 2 to 3 weeks for the full benefits to become apparent. fda.gov However, a number of studies have suggested a more rapid onset of action with this compound compared to amitriptyline or imipramine. nih.gov
Despite these findings, the question of whether this compound has a definitively faster onset of action than standard tricyclic antidepressants remains a topic of some discussion in the literature. nih.gov
Efficacy in Anxiety Associated with Depression
This compound has demonstrated effectiveness in alleviating anxiety that often accompanies depressive disorders. fda.govpatsnap.com Its pharmacological profile is thought to contribute to both its antidepressant and anxiolytic effects. fda.govwikipedia.org The sedative properties of this compound, particularly noticeable in the initial weeks of treatment, can be beneficial for patients experiencing agitation or anxiety. wikipedia.orgpatsnap.com This makes it a suitable option for individuals whose depression is coupled with significant anxiety and sleep disturbances. patsnap.com
Considerations for Treatment-Resistant Depression
For individuals with depression that has not responded to other treatments, known as treatment-resistant depression, this compound has been considered a viable option. jarcet.comwebmd.com Some research suggests it is particularly effective in such cases. jarcet.com
A retrospective analysis of 62 outpatients with major depressive disorders who were treated with this compound found that after six weeks, over 80% of patients were classified as responders. jarcet.com This study suggests that this compound can be recommended for patients with therapy-resistant depression. jarcet.com Another study involving 177 patients with treatment-resistant depression utilized intravenous infusions of clomipramine and this compound. nih.gov This regimen resulted in the complete regression of symptoms in 66% of patients with endogenous depression and 53% of those with exhaustion depression after four weeks. nih.gov
Long-term Studies and Relapse Prevention
Long-term treatment with antidepressants is often necessary to prevent the recurrence of depressive episodes. Several studies have evaluated the efficacy of this compound in preventing relapse.
A large, multicenter, double-blind, placebo-controlled study followed 1,141 outpatients with depression for one year. nih.govnih.gov After an initial open-label treatment phase with this compound, patients who had improved were randomized to receive one of two doses of this compound or a placebo. nih.gov The actuarial relapse rate at one year was significantly lower in the groups receiving this compound compared to placebo. nih.govnih.gov
Specifically, the relapse rates were:
16% for patients receiving 75 mg of this compound
Advanced Research Methodologies and Techniques
Analytical Methods for Maprotiline and Metabolites in Biological Samples
The accurate quantification of this compound and its primary metabolite, N-desmethylthis compound, in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. Various analytical techniques have been developed to achieve this, with a strong emphasis on chromatographic methods coupled with mass spectrometry.
Liquid Chromatography and Mass Spectrometry
Liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS) is a predominant method for the determination of this compound and its metabolites in biological fluids like plasma and serum. labcorp.comthermofisher.com This technique offers high sensitivity and specificity. High-performance liquid chromatography (HPLC) methods have also been established for the simultaneous quantification of this compound and N-desmethylthis compound. nih.govoup.com
In typical LC-MS/MS protocols, the separation of analytes is achieved on a C18 reversed-phase column. nih.govoup.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer, with a gradient elution. thermofisher.comnih.govoup.com Detection is performed using a triple quadrupole mass spectrometer operating in selected-reaction monitoring (SRM) mode, which enhances the specificity of detection by monitoring precursor-to-product ion transitions for each analyte and their deuterated internal standards. thermofisher.comthermofisher.com For instance, in one method, two SRM transitions were monitored for each analyte for quantification and confirmation purposes. thermofisher.com High-resolution mass spectrometry (HRMS) has also been employed to identify degradation products of this compound. researchgate.net
Table 1: Examples of LC-MS/MS Parameters for this compound Analysis
| Parameter | Details |
| Instrumentation | Thermo Scientific™ Vanquish™ Flex Binary system with a TSQ Quantis™ triple quadrupole mass spectrometer thermofisher.com |
| Ionization | Heated electrospray ionization (HESI) in positive mode thermofisher.com |
| Mobile Phase | A: 5 mM Ammonium Formate + 0.1 % Formic Acid in WaterB: 5 mM Ammonium Formate + 0.1 % Formic Acid in Methanol / Acetonitrile (50:50, v/v) phenomenex.com |
| Column | Kinetex™ 2.6 µm Biphenyl, 100 x 2.1 mm phenomenex.com |
| Detection | Selected-Reaction Monitoring (SRM) thermofisher.com |
This table is based on data from representative analytical methods and may not encompass all possible variations.
Sample Preparation Techniques (e.g., Protein Precipitation, Extraction)
Effective sample preparation is essential to remove interfering substances from biological samples before chromatographic analysis. news-medical.net Common techniques for this compound and its metabolites include protein precipitation and liquid-liquid extraction (LLE). thermofisher.comresearchgate.net
Protein Precipitation: This is a straightforward and widely used method. thermofisher.com It typically involves adding a precipitating agent, such as acetonitrile or methanol, to the plasma or serum sample. thermofisher.comnews-medical.netsigmaaldrich.com The mixture is then vortexed and centrifuged to pellet the precipitated proteins. The resulting supernatant, containing the analytes of interest, can then be directly injected into the LC system or further processed. thermofisher.com For instance, a method for analyzing 15 tricyclic antidepressants, including this compound, utilized offline protein precipitation where 50 µL of plasma or serum was treated with 100 µL of a precipitating solution containing internal standards. thermofisher.comthermofisher.com
Liquid-Liquid Extraction (LLE): LLE is another common technique used to isolate this compound and its metabolites from biological fluids. researchgate.netnih.gov This method involves extracting the analytes from the aqueous biological sample into an immiscible organic solvent. researchgate.net For basic compounds like this compound, the sample is typically alkalinized before extraction with a solvent like hexane. nih.govoup.com A specific and sensitive gas chromatography/mass spectrometry (GC/MS) method for levoprotiline, a this compound analog, and its desmethyl metabolite involved LLE under basic conditions. nih.gov
Solid-Phase Extraction (SPE): While less commonly detailed in the provided context for this compound specifically, SPE is a powerful technique for sample clean-up and concentration. news-medical.net It can be more selective than protein precipitation and can effectively remove phospholipids (B1166683) that can interfere with LC-MS analysis. news-medical.net
In Vitro and In Vivo Pharmacological Assays
The pharmacological profile of this compound has been characterized through a variety of in vitro and in vivo assays to elucidate its mechanism of action and therapeutic effects.
In Vitro Assays:
Receptor and Transporter Binding Assays: These assays are fundamental to understanding the molecular targets of this compound. Studies have shown that this compound has a high affinity for the norepinephrine (B1679862) transporter (NET), with a Kd value of 11 nM. caymanchem.com It exhibits selectivity for NET over the serotonin (B10506) (5-HT) and dopamine (B1211576) transporters. caymanchem.com this compound also binds to several receptors, including the 5-HT2A receptor (KI = 51 nM), histamine (B1213489) H1 receptor (Kd = 2 nM), α1-adrenergic receptors (Kd = 90 nM), and muscarinic acetylcholine (B1216132) receptors (Kd = 570 nM). caymanchem.com
Cell-Based Assays: The effects of this compound have been investigated in various cell lines. For instance, in HEK cells, this compound was found to inhibit HERG channels. selleckchem.com In Neuro-2a cells, it was shown to decrease cell viability and induce apoptosis in a concentration- and time-dependent manner. selleckchem.com Other studies have utilized cell-based assays to screen for compounds that modulate cellular stress pathways, identifying this compound as an inhibitor of ER stress. nih.gov In studies on hepatocellular carcinoma (HCC) cells, this compound was found to inhibit cell proliferation and colony formation. frontiersin.org More recent research has shown that this compound can inhibit the expression of PD-L1 in B16 melanoma cells. researchgate.net
In Vivo Assays:
Animal Models of Depression: The antidepressant-like effects of this compound have been demonstrated in various animal models. For example, it has been shown to reduce isolation-induced aggressive behavior and inhibit foot-shock-induced belligerence in mice. caymanchem.com
Neurochemical Studies: In vivo studies in rats have confirmed that this compound inhibits the reuptake of norepinephrine in the brain and peripheral tissues. caymanchem.com
Other Pharmacological Models: Beyond its antidepressant effects, this compound has been investigated in other disease models. In a rat model of monocrotaline-induced pulmonary arterial hypertension, this compound administration demonstrated protective effects. frontiersin.org In a mouse model of Francisella novicida infection, this compound treatment was shown to prolong survival time. nih.gov
Clinical Trial Design and Assessment Tools
The efficacy of this compound in treating depression has been evaluated in numerous clinical trials, often comparing it to other antidepressants like imipramine (B1671792) and amitriptyline (B1667244). nih.govkarger.comresearchgate.net These trials have typically employed double-blind, randomized, controlled designs. nih.govresearchgate.netnih.gov
Hamilton Depression Rating Scale
The Hamilton Depression Rating Scale (HDRS or HAM-D) has been a primary efficacy measure in many clinical trials of this compound. nih.govkarger.comresearchgate.netajol.info The HDRS is a clinician-administered scale that assesses the severity of depressive symptoms. esmed.org In these trials, a significant decrease in the mean total HDRS scores over the treatment period was a key indicator of antidepressant efficacy for both this compound and comparator drugs. ajol.info Some studies noted a faster onset of action for this compound based on the reduction in HDRS scores. nih.govajol.info For example, a multicenter trial comparing this compound to imipramine in severely depressed patients used the HDRS to measure clinically and statistically significant reductions in symptomatology. nih.gov
Double-Blind and Randomized Controlled Trials
Double-blind, randomized controlled trials (RCTs) have been essential in evaluating the efficacy of this compound in comparison to other antidepressant medications. These studies provide high-quality evidence by minimizing bias through the random assignment of participants to different treatment groups and ensuring that neither the patients nor the investigators know which treatment is being administered.
Several RCTs have compared this compound, a tetracyclic antidepressant that primarily inhibits norepinephrine reuptake, with other classes of antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) and other tricyclic or tetracyclic agents. cambridge.orgwikipedia.org
Comparisons with other tetracyclic or related antidepressants have also been conducted. A four-week, double-blind, randomized trial in 48 depressed geriatric medical inpatients compared this compound with mianserin (B1677119). nih.gov Mianserin demonstrated some advantages in efficacy over this compound, particularly by the fourth week of the trial. nih.gov The study reported response rates based on the Geriatric Depression Scale of 48% for mianserin and 30% for this compound. nih.gov
The following table summarizes key findings from various double-blind, randomized controlled trials involving this compound.
| Trial Comparison | Patient Population | Duration | Key Efficacy Findings | Citation(s) |
| This compound vs. Fluvoxamine (B1237835) | 48 outpatients with Major Depression or Dysthymic Disorder | 6 weeks | No significant difference in efficacy; 29% improvement rate in both groups. | thieme-connect.com |
| This compound vs. Fluoxetine (B1211875) | 65 hospitalized patients with Major Depression | 6 weeks | No significant differences in efficacy between the two groups. | nih.gov |
| This compound vs. Fluoxetine (Gender analysis) | 105 depressed patients | 6 weeks | Females in their reproductive period (<44 years) were more responsive to fluoxetine. | nih.gov |
| This compound vs. Mianserin | 48 depressed geriatric medical inpatients | 4 weeks | Mianserin showed some advantages in efficacy over this compound by week 4. | nih.gov |
| This compound vs. Clomipramine (B1669221) | 70 patients with idiopathic pain syndromes | 6 weeks | Clomipramine demonstrated a significantly greater overall improvement rate (63% vs. 36%). | karger.com |
Pharmacogenetic Testing Methodologies
Pharmacogenetic testing investigates how an individual's genetic variations influence their response to drugs. mayoclinic.org For this compound, a key area of pharmacogenetic research involves the cytochrome P450 (CYP450) family of enzymes, which are crucial for metabolizing many medications, including antidepressants. mayoclinic.orgcincinnatichildrens.org
The primary enzyme responsible for the metabolism of this compound is CYP2D6. cincinnatichildrens.orgcincinnatichildrens.org Genetic variations, or polymorphisms, in the CYP2D6 gene can lead to significant differences in enzyme activity. cincinnatichildrens.orgcincinnatichildrens.org These variations allow for the classification of individuals into different metabolizer phenotypes. nih.govnih.gov
Metabolizer Phenotypes:
Poor Metabolizers: These individuals have little to no CYP2D6 enzyme function, causing them to break down drugs like this compound very slowly. cincinnatichildrens.org This can lead to higher-than-expected drug concentrations in the blood.
Intermediate Metabolizers: Have decreased enzyme function compared to normal metabolizers. cincinnatichildrens.orgpharmgkb.org
Normal (Extensive) Metabolizers: Possess normal enzyme function and metabolize drugs at a typical rate. cincinnatichildrens.orgnih.gov
Ultrarapid Metabolizers: Have increased enzyme function, leading to very fast drug metabolism. nih.govfda.gov This can result in lower-than-expected drug concentrations, potentially reducing efficacy. fda.gov
Pharmacogenetic testing for CYP2D6 is typically conducted using a DNA sample obtained from a cheek swab, saliva, or blood test. mayoclinic.org These genotyping tests identify specific variations in the CYP2D6 gene. mayoclinic.org The results can help clinicians make more informed prescribing decisions. For instance, patients identified as poor metabolizers of CYP2D6 may require a decreased dose of this compound compared to normal metabolizers to avoid potential toxicity. pharmgkb.org Conversely, ultrarapid metabolizers might not achieve adequate therapeutic concentrations. fda.gov
Guidelines from organizations like the Clinical Pharmacogenetics Implementation Consortium (CPIC) and the Dutch Pharmacogenetics Working Group (DPWG) provide recommendations for adjusting therapy based on genotype. iacld.comannals.edu.sg The U.S. Food and Drug Administration (FDA) also includes pharmacogenetic information in the labeling for many drugs, acknowledging that CYP2D6 metabolizer status can alter systemic drug concentrations. fda.gov This personalized approach aims to move beyond a "one-size-fits-all" model to improve treatment outcomes. nih.gov
Computational Approaches (e.g., Drug Target Identification)
Computational approaches are increasingly used in pharmacology to identify new drug targets and repurpose existing drugs for new indications. nih.govoup.com this compound has been the subject of such research, revealing potential therapeutic applications beyond its established use as an antidepressant.
One prominent computational strategy is network-based drug repositioning. nih.gov This method analyzes complex biological networks, such as protein-protein interaction (PPI) networks, to identify relationships between drugs, genes, and diseases. researchgate.netmdpi.com By integrating various data types, these models can predict new uses for approved drugs, which can significantly shorten the drug development timeline. nih.gov
A recent study utilized a network-based computational framework called Mnet-DRI (multi-network algorithm-driven drug repositioning targeting ICP) to screen approximately 3,000 FDA-approved or investigational drugs. nih.govnih.gov This approach identified this compound as a potential inhibitor of Programmed cell death-ligand 1 (PD-L1). nih.govnih.gov Experimental validation showed that this compound could reduce PD-L1 expression by targeting the E3 ubiquitin ligase SPOP, suggesting its potential as a repurposed drug for certain colorectal and lung cancers. nih.govnih.gov
Another computational study used modeling to investigate this compound's mode of action against the bacterium Francisella novicida. tandfonline.com Using AutoDock Vina, researchers predicted that this compound preferentially interacts with the sensor domain of the QseC protein in the bacterium. tandfonline.com This interaction was shown to down-regulate the expression of a key virulence factor, IglC. tandfonline.com These computational predictions, supported by subsequent in vitro and in vivo experiments, suggest this compound could be repurposed as an anti-virulence agent to combat infections. tandfonline.com
Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other, has also been used to study this compound and its analogues. researchgate.net In one study, molecular docking was used to clarify the molecular basis of chlorinated this compound analogues as potential antiproliferative agents, calculating their binding affinity to specific protein models. researchgate.net These computational methods help in understanding structure-activity relationships and guiding the design of new, more potent compounds.
| Computational Approach | Predicted Target/Mechanism | Potential New Indication | Key Finding | Citation(s) |
| Network-based Drug Repurposing (Mnet-DRI) | SPOP (leading to PD-L1 inhibition) | Colorectal and Lung Cancer | This compound repurposed as a potential PD-L1 modifier. | nih.govnih.gov |
| Computational Modeling (AutoDock Vina) | QseC sensor kinase | Bacterial Infections (Francisella novicida) | This compound acts as an antivirulence agent by down-regulating the virulence factor IglC. | tandfonline.com |
| Molecular Docking (Molegro Virtual Docker) | Protein models (PDB ID: 2A65; 2QJU) | Cancer | Clarified the molecular basis for the antiproliferative activity of chlorinated this compound analogues. | researchgate.net |
| Gene Set Enrichment Analysis (GSEA) | Regulon signatures | Bipolar Disorder | Identified this compound as a compound that could revert disease-related gene expression signatures. | mdpi.com |
Future Directions in Maprotiline Research
Precision Medicine Approaches and Pharmacogenomics
Development of Predictive Biomarkers for Response and Adverse Effects
Beyond pharmacogenomics, researchers are seeking to identify other biological markers that can predict how a patient will respond to maprotiline. This could include neuroimaging data to assess brain circuit function, or blood-based biomarkers related to inflammation or neurotrophic factors. Identifying these biomarkers would allow clinicians to select patients who are most likely to benefit from this compound and avoid its use in those who are unlikely to respond or are at high risk for side effects.
Drug Repurposing and Novel Therapeutic Indications
The unique pharmacological properties of this compound open the door for its potential use in a variety of other conditions.
Anxiety Disorders: While often used for anxiety associated with depression, its efficacy as a primary treatment for various anxiety disorders, such as panic disorder, warrants further investigation. patsnap.comnih.gov Some studies have shown mixed results compared to other antidepressants. nih.gov
Insomnia: Its sedative properties make it a candidate for treating primary insomnia, although more dedicated clinical trials are needed. patsnap.comwikipedia.org
Neuropathic Pain: As mentioned, this is a significant area for repurposing, with a need for large-scale clinical trials to confirm its efficacy and safety for various types of neuropathic pain. nih.govmums.ac.ir
Neuroprotection: Recent research has uncovered a potential neuroprotective role for this compound. One study found that it can restore endoplasmic reticulum (ER) homeostasis and rescue neurodegeneration by inhibiting the histamine (B1213489) H1 receptor. nih.gov This suggests a potential new indication for diseases characterized by ER stress and neurodegeneration, such as glaucoma. nih.gov
Combination Therapies and Drug Interactions
Understanding how this compound interacts with other medications is crucial for its safe and effective use. Future research will likely focus on systematically evaluating potential drug-drug interactions. drugbank.com
This includes its use in combination with other psychotropic medications to augment antidepressant effects or to treat comorbid conditions. For example, its combination with atypical antipsychotics or mood stabilizers in treatment-resistant depression is an area that requires more study. Additionally, given its metabolism by CYP2D6, there is a need for further research into its interactions with other drugs that are also metabolized by this enzyme. mims.com
Neuroscience Research into Brain Circuits and Receptors
Advances in neuroimaging and other neuroscience techniques will allow for a more detailed understanding of how this compound affects the brain.
Future studies may use techniques like fMRI to investigate how this compound modulates activity within specific brain circuits, such as the default mode network or the salience network, which are known to be altered in depression. Further research into its binding profile at various receptors and transporters will also provide a more complete picture of its pharmacological actions. fishersci.ca This could involve studies using positron emission tomography (PET) to visualize and quantify receptor occupancy in the living brain.
Q & A
Q. How can open science practices enhance reproducibility in this compound research?
- Methodological Answer : Share raw data (e.g., ECG tracings, HPLC chromatograms) and analysis scripts via repositories like Zenodo. Follow Beilstein Journal guidelines for experimental replication: describe synthesis protocols, equipment specifications, and statistical code in supplemental materials . Pre-register trials on ClinicalTrials.gov to mitigate publication bias.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
